4-amino-N-benzyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula CHNOS and a CAS number of 108622-87-3. This compound is classified as a sulfonamide derivative, characterized by the presence of both an amino group and a benzyl moiety attached to a benzenesulfonamide core. Its structure provides unique chemical properties that make it valuable in various scientific fields, particularly in medicinal chemistry, where it has been investigated for potential therapeutic applications, including antimicrobial and anticancer activities .
The synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide typically involves a multi-step process. The most common method includes the reaction of 4-aminobenzenesulfonamide with benzyl chloride and methylamine. This reaction is conducted under controlled conditions to ensure high yields and purity of the product.
Alternative synthetic routes have been explored, such as using N-alkyl benzylamine as a starting material, which involves acetylation, nitrification, and hydrogenation steps under mild conditions .
The molecular structure of 4-amino-N-benzyl-N-methylbenzenesulfonamide features:
4-amino-N-benzyl-N-methylbenzenesulfonamide can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed. For instance:
The mechanism of action for 4-amino-N-benzyl-N-methylbenzenesulfonamide primarily involves its interaction with specific enzymes or proteins. It acts as an inhibitor by binding to active sites on target enzymes, thereby modulating biochemical pathways essential for various cellular functions.
Research indicates that this compound can inhibit certain carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. Its inhibitory effects have been quantified using IC values, demonstrating significant potency against specific enzyme targets .
4-amino-N-benzyl-N-methylbenzenesulfonamide has several notable applications:
The development of sulfonamide derivatives represents a watershed moment in medicinal and synthetic chemistry. The foundational discovery of Prontosil (sulfonamidochrysoidine) by Gerhard Domagk in 1932 marked the advent of synthetic antibacterial agents, revolutionizing chemotherapy against systemic bacterial infections [4]. Prontosil’s in vivo metabolic activation to sulfanilamide (4-aminobenzenesulfonamide) revealed the critical role of the p-aminobenzenesulfonamide pharmacophore [4]. This discovery ignited extensive structural derivatization efforts, yielding first-generation agents like sulfamethazine (SMZ) and sulfadiazine (SDZ), which featured modifications at the sulfonamide nitrogen (N1) and the aniline moiety (N4) [2].
Early synthetic routes to sulfonamides, established in the 1930s–1940s, involved sequential transformations of benzene: nitration → reduction → acetylation → chlorosulfonation → amination → hydrolysis [2]. This six-step sequence produced the parent sulfanilamide scaffold, enabling subsequent N1 and N4 derivatization. N-Alkylation and N-arylation strategies emerged to modulate physicochemical and pharmacological properties, leading to compounds like 4-amino-N-methylbenzenesulfonamide (CAS 1709-52-0) and eventually the N-benzyl-N-methyl analogue [3] [8]. These modifications addressed limitations of early sulfonamides, such as solubility constraints and metabolic instability, while expanding structure-activity relationship (SAR) landscapes beyond antibacterials.
4-Amino-N-benzyl-N-methylbenzenesulfonamide (systematic IUPAC name: 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide; CAS 108622-87-3) embodies strategic substitutions that confer distinct steric and electronic properties. Its molecular formula is C₁₄H₁₆N₂O₂S (molecular weight: 276.36 g/mol) [5] [7]. The structure features:
Table 1: Structural Features of 4-Amino-N-benzyl-N-methylbenzenesulfonamide
Structural Element | Chemical Group | Role in Molecular Properties |
---|---|---|
para-Amino group | –NH₂ | Electron-donating group; hydrogen-bond donor site |
Sulfonyl group | –SO₂– | Electron-withdrawing; hydrogen-bond acceptor |
Tertiary sulfonamide nitrogen | N–CH₃ and N–CH₂C₆H₅ | Steric bulk; modulates lipophilicity & conformation |
Benzyl substituent | –CH₂C₆H₅ | Enhances lipophilicity; π-π stacking capability |
The tertiary sulfonamide configuration (R¹R²N–SO₂–; R¹= methyl, R²= benzyl) distinguishes it from primary (–SO₂NH₂) and secondary (–SO₂NHR) sulfonamides, reducing hydrogen-bond donor capacity while increasing steric occupancy near the sulfonyl group. The benzyl moiety introduces significant hydrophobicity (logP ≈ 2.8 predicted) and potential for aromatic interactions, positioning this derivative as a versatile intermediate for further functionalization [5] [7].
This compound exemplifies the evolution of sulfonamides beyond antimicrobial roles. Key significance includes:
Table 2: Key Applications of Sulfonamide Derivatives in Drug Discovery
Drug Class | Example Compounds | Therapeutic Use | Structural Features |
---|---|---|---|
Antibacterial | Sulfadiazine, Sulfamethazine | UTI, toxoplasmosis | Primary sulfonamide; N4-arylamine |
Diuretics | Furosemide, Indapamide | Hypertension, edema | Secondary sulfonamide; heterocyclic |
Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Glaucoma, epilepsy | Primary/secondary sulfonamide |
Anticancer | SLC-0111, E7070 | Solid tumors | Tertiary sulfonamide; ureido group |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: